molecular formula C8H12N2O3 B14768245 2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid

2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid

Cat. No.: B14768245
M. Wt: 184.19 g/mol
InChI Key: WFVMONCWPCKCAX-UHFFFAOYSA-N
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Description

2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with a propyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid typically involves the condensation of 1-propyl-1H-pyrazole-4-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted pyrazoles

Scientific Research Applications

2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrazoleacetic Acid
  • 2-(1H-Pyrazol-1-yl)pyridine
  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate

Uniqueness

2-((1-Propyl-1H-pyrazol-4-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(1-propylpyrazol-4-yl)oxyacetic acid

InChI

InChI=1S/C8H12N2O3/c1-2-3-10-5-7(4-9-10)13-6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)

InChI Key

WFVMONCWPCKCAX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)OCC(=O)O

Origin of Product

United States

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